molecular formula C21H26N2O3S B5147943 N-(2-methylbenzyl)-N-[4-(1-piperidinylcarbonyl)phenyl]methanesulfonamide

N-(2-methylbenzyl)-N-[4-(1-piperidinylcarbonyl)phenyl]methanesulfonamide

Cat. No. B5147943
M. Wt: 386.5 g/mol
InChI Key: MBXSQCGLIVEPDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-methylbenzyl)-N-[4-(1-piperidinylcarbonyl)phenyl]methanesulfonamide, commonly known as MPPI, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPPI is a small molecule inhibitor that targets a specific enzyme in the body, making it a promising candidate for the treatment of various diseases.

Mechanism of Action

The mechanism of action of MPPI involves the inhibition of sEH, which is responsible for the metabolism of epoxyeicosatrienoic acids (EETs). EETs are lipid mediators that play a crucial role in the regulation of inflammation and pain. Inhibition of sEH by MPPI leads to the accumulation of EETs, which in turn reduces inflammation and pain.
Biochemical and Physiological Effects:
MPPI has been shown to have significant biochemical and physiological effects on the body. Inhibition of sEH by MPPI leads to the accumulation of EETs, which have anti-inflammatory and analgesic effects. MPPI has also been shown to reduce blood pressure in animal models, making it a potential candidate for the treatment of hypertension.

Advantages and Limitations for Lab Experiments

One of the major advantages of MPPI for lab experiments is its specificity towards sEH. MPPI has been shown to selectively inhibit sEH without affecting other enzymes in the body, making it a valuable tool for studying the role of sEH in various diseases. However, one of the limitations of MPPI is its poor solubility in water, which can make it difficult to administer in animal models.

Future Directions

There are several future directions for the research and development of MPPI. One potential application of MPPI is in the treatment of chronic inflammatory diseases, such as arthritis and inflammatory bowel disease. MPPI has also been shown to have neuroprotective effects in animal models, making it a potential candidate for the treatment of neurodegenerative disorders, such as Alzheimer's disease. Further research is needed to fully understand the potential therapeutic applications of MPPI and to optimize its pharmacokinetic properties for clinical use.
In conclusion, MPPI is a promising small molecule inhibitor that has gained significant attention in scientific research due to its potential therapeutic applications. MPPI has been shown to selectively inhibit sEH, leading to the accumulation of EETs and reducing inflammation and pain. Further research is needed to fully understand the potential therapeutic applications of MPPI and to optimize its pharmacokinetic properties for clinical use.

Synthesis Methods

The synthesis of MPPI involves the reaction between 2-methylbenzylamine and 4-(1-piperidinylcarbonyl)benzenesulfonyl chloride in the presence of a base. The resulting product is then purified through recrystallization to obtain pure MPPI. This synthesis method has been optimized for high yield and purity, making MPPI readily available for scientific research.

Scientific Research Applications

MPPI has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. MPPI has been shown to inhibit the activity of a specific enzyme called soluble epoxide hydrolase (sEH), which is involved in the regulation of inflammation and pain. Inhibition of sEH by MPPI has been shown to reduce inflammation and pain in animal models, making it a promising candidate for the treatment of chronic inflammatory diseases.

properties

IUPAC Name

N-[(2-methylphenyl)methyl]-N-[4-(piperidine-1-carbonyl)phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O3S/c1-17-8-4-5-9-19(17)16-23(27(2,25)26)20-12-10-18(11-13-20)21(24)22-14-6-3-7-15-22/h4-5,8-13H,3,6-7,14-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBXSQCGLIVEPDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN(C2=CC=C(C=C2)C(=O)N3CCCCC3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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